Home > Products > Screening Compounds P105928 > N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide - 1112348-32-9

N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Catalog Number: EVT-2573819
CAS Number: 1112348-32-9
Molecular Formula: C23H32N6O3S
Molecular Weight: 472.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under the category of small molecule inhibitors targeting CDKs, which are critical in regulating the cell cycle. Its synthesis and characterization have been documented in patent literature and scientific studies focusing on its antitumor activity against various cancer cell lines .

Synthesis Analysis

The synthesis of N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step often involves the condensation of appropriate aniline derivatives with carbonyl compounds to form the quinazoline framework.
  2. Introduction of Functional Groups: Subsequent reactions introduce bulky substituents such as butan-2-yl and 3-methylbutyl groups through alkylation or acylation reactions.
  3. Sulfanylation: The sulfanyl group is introduced via nucleophilic substitution reactions involving thiol derivatives.
  4. Final Amide Formation: The final step involves coupling the resulting intermediate with propanamide to yield the target compound.

Each synthesis step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can be described as follows:

  • Molecular Formula: C₁₉H₂₉N₅O₂S
  • Molecular Weight: Approximately 385.54 g/mol
  • Structural Features:
    • A quinazoline ring system fused with a triazole moiety.
    • Multiple substituents including butan-2-yl and 3-methylbutyl groups.
    • A sulfanyl linkage contributing to its reactivity.

The presence of these features suggests a high degree of steric hindrance and potential for specific interactions with biological targets .

Chemical Reactions Analysis

N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide participates in several chemical reactions:

  1. Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic attack by strong nucleophiles due to the electron-withdrawing nature of adjacent carbonyl groups.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield corresponding carboxylic acids and amines.
  3. Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.

These reactions highlight the compound's potential for further derivatization which may enhance its biological activity or selectivity .

Mechanism of Action

The mechanism of action for N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide primarily involves inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of CDKs, this compound disrupts their activity which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells:

  1. Binding Affinity: Studies indicate that the compound exhibits high binding affinity for specific CDK isoforms.
  2. Cell Cycle Impact: Inhibition results in G1/S phase arrest in various cancer cell lines.

This mechanism underscores its potential as an antitumor agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide include:

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic alkyl groups.
  • Stability: Stability under various pH conditions indicates potential for formulation in pharmaceutical applications.

These properties are critical for determining formulation strategies for drug delivery systems .

Applications

N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-y]-propanamide has significant applications in medicinal chemistry:

  1. Antitumor Activity: Demonstrated efficacy against multiple cancer types including melanoma and breast cancer.
  2. Cyclin-dependent Kinase Inhibition: Potential use as a therapeutic agent targeting specific CDK pathways involved in cancer proliferation.

Research continues to explore its full therapeutic potential and optimize its pharmacological profile through analog synthesis and structure–activity relationship studies .

Properties

CAS Number

1112348-32-9

Product Name

N-(butan-2-yl)-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

IUPAC Name

N-butan-2-yl-3-[1-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Molecular Formula

C23H32N6O3S

Molecular Weight

472.61

InChI

InChI=1S/C23H32N6O3S/c1-5-16(4)25-19(30)11-13-28-21(32)17-8-6-7-9-18(17)29-22(28)26-27-23(29)33-14-20(31)24-12-10-15(2)3/h6-9,15-16H,5,10-14H2,1-4H3,(H,24,31)(H,25,30)

SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.